N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine
Description
N-[(4-Bromo-3-methylphenyl)methyl]cyclobutanamine is a cyclobutanamine derivative featuring a 4-bromo-3-methylbenzyl substituent.
Cyclobutanamine scaffolds are valued in drug discovery for their conformational rigidity, which can enhance binding affinity and metabolic stability. The bromo and methyl groups on the aromatic ring in this compound may influence lipophilicity, solubility, and target interactions, as seen in related structures .
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGSCASLPAUQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with cyclobutanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organolithium reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted cyclobutanamines, carboxylic acids, aldehydes, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine with key analogs from the evidence:
Notes:
- N-Methyl analogs : Methylation of the amine (e.g., in CAS 1251209-10-5 ) reduces polarity, which could enhance CNS penetration but may compromise solubility .
- Chromene derivatives : Compounds like those in demonstrate that bulkier aromatic systems (e.g., chromene) improve HIF-1 inhibition but introduce metabolic instability.
a) HIF-1 Inhibition
Cyclobutanamine derivatives, such as N-((2,2-dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine, exhibit superior HIF-1 inhibitory activity compared to propan-2-amine analogs. However, their higher lipophilicity and lower aqueous solubility limit their utility, favoring propan-2-amine derivatives in drug development . The target compound’s bromo and methyl groups may similarly enhance target binding but require optimization for solubility.
b) Antiviral Potential
Morpholine-containing analogs (e.g., 10d ) show high synthetic yields (89–94%) and antiviral promise, suggesting that the target compound’s benzyl group could be modified with heterocycles (e.g., morpholine) to improve activity.
Substituent Effects on Drug-Likeness
Biological Activity
N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and ongoing research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 230.12 g/mol. The compound features a cyclobutanamine core with a brominated phenyl substituent, which is known to influence its chemical reactivity and biological interactions.
The mechanism of action for this compound involves its ability to interact with specific biological targets, such as enzymes or receptors. The presence of the bromine atom enhances the compound's binding affinity to these targets, potentially modulating various biochemical pathways. This interaction may lead to diverse biological effects, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
In Vitro Studies
Research has indicated that this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar halogenated structures can interfere with the activity of kinases and other proteins critical for tumor growth.
Case Studies
- Anticancer Activity : A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent.
- Anti-inflammatory Effects : Another investigation assessed the compound's impact on inflammatory markers in vitro. The results demonstrated a decrease in pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Cyclobutanamine core with bromine and fluorine | Different halogen positioning | Potential anticancer activity |
| N-(2,4-difluorophenyl)methylcyclobutanamine | Two fluorine atoms on phenyl ring | Variation in halogen count and position | Antimicrobial properties |
| 1-(3-chlorophenyl)cyclobutanamine | Chlorine instead of bromine | Different halogen type | Moderate antibacterial effects |
Future Directions in Research
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas include:
- Mechanistic Studies : Investigating the specific pathways and molecular targets affected by this compound will provide insights into its therapeutic potential.
- In Vivo Studies : Animal models will be crucial for assessing the efficacy and safety profile of this compound.
- Synthesis of Derivatives : Exploring modifications to the chemical structure may enhance biological activity or reduce toxicity.
Q & A
Basic: What are the optimal synthetic routes for N-[(4-bromo-3-methylphenyl)methyl]cyclobutanamine?
Methodological Answer:
The synthesis typically involves bromination of a precursor followed by reductive amination. For example:
- Step 1: Bromination of a substituted phenylmethyl intermediate using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) to ensure regioselectivity at the 4-position .
- Step 2: Reductive amination of the brominated intermediate with cyclobutanamine using sodium cyanoborohydride (NaBH3CN) in methanol or ethanol, with pH adjustment (e.g., acetic acid) to stabilize intermediates .
Key Considerations:
- Optimize reaction time and temperature to avoid over-bromination.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT and COSY experiments. The benzyl protons (Ar–CH2–N) typically appear as a singlet at δ 3.8–4.2 ppm, while cyclobutane protons resonate as multiplets at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular mass using electrospray ionization (ESI) or MALDI-TOF. The molecular ion [M+H]+ for C12H15BrN is expected at m/z 252.04 .
- Elemental Analysis: Validate purity (>95%) with C, H, N, Br percentages matching theoretical values .
Advanced: How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved for this compound?
Methodological Answer:
- Disorder Handling: Use SHELXL-2018’s PART and FRAG instructions to model disordered regions. Apply similarity restraints (SIMU, DELU) to anisotropic displacement parameters (ADPs) .
- Twinning: Detect twinning via Rmerge > 5% in Laue class analysis. Refine using TWIN/BASF commands in SHELXL, with HKLF5 format for scaled data .
- Validation: Cross-check with PLATON’s ADDSYM to avoid over-interpretation of pseudo-symmetry .
Example Workflow:
| Step | Tool/Parameter | Outcome |
|---|---|---|
| Data Integration | SAINT | Correct space group (e.g., P21/c) |
| Refinement | SHELXL (R1 < 5%) | Final model with CCDC deposition |
| Visualization | ORTEP-3 | Anisotropic ellipsoids at 50% probability |
Advanced: How do steric effects of the cyclobutane ring influence the compound’s pharmacological interactions?
Methodological Answer:
- Conformational Analysis: Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map energy minima of the cyclobutane ring. The puckered conformation increases steric hindrance, reducing off-target binding .
- Docking Studies: Employ AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs). Compare binding affinities of cyclobutane vs. cyclohexane analogs .
- In Vitro Validation: Assess metabolic stability via liver microsome assays. The cyclobutane ring enhances resistance to CYP450 oxidation compared to larger rings .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Spill Management: Neutralize liquid spills with activated carbon or vermiculite. Avoid aqueous rinses to prevent bromide release .
- Storage: Store at 2–8°C in amber vials under argon to prevent photodegradation and bromine dissociation .
Advanced: How are anisotropic displacement parameters analyzed to validate molecular rigidity?
Methodological Answer:
- ADP Metrics: Calculate mean Ueq values using SHELXL. For rigid cyclobutane rings, Ueq < 0.05 Ų indicates minimal thermal motion .
- Hirshfeld Surface Analysis: Use CrystalExplorer to map close contacts. High surface curvature at the bromine atom suggests strong intermolecular halogen bonds .
- Comparative Studies: Overlay multiple crystal structures (e.g., Mercury CSD) to assess conformational flexibility. Root-mean-square deviation (RMSD) < 0.2 Å confirms rigidity .
Advanced: What computational methods predict the compound’s solubility and formulation stability?
Methodological Answer:
- Solubility Prediction: Use COSMO-RS (via Turbomole) to compute logS in aqueous buffers. The bromine and cyclobutane groups reduce solubility (<1 mg/mL), necessitating co-solvents (e.g., DMSO) .
- Stability Studies: Perform accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC-UV for bromide ion formation (retention time ~3.5 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
